10-Undecenyldimethylchlorosilane

Übersicht

Beschreibung

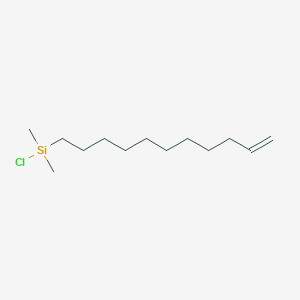

10-Undecenyldimethylchlorosilane is a compound that can be derived from 10-undecenoic acid, a monounsaturated fatty acid obtained from natural sources such as ricin oil. This compound is of interest due to its potential applications in creating functional materials, such as adhesion promoters and polymers with various pendant groups. The presence of a terminal double bond in 10-undecenyldimethylchlorosilane allows for further chemical modifications, making it a versatile building block in organic synthesis and material science.

Synthesis Analysis

The synthesis of compounds related to 10-undecenyldimethylchlorosilane involves the cross-metathesis of methyl 10-undecenoate with dimethyl maleate, which yields an α,ω-difunctional product with nearly quantitative yields under mild conditions using a ruthenium catalyst . Additionally, functional polyesters can be synthesized from 10-undecenoic acid using tetramethyl guanidine as a promoter at room temperature, indicating that the compound can be incorporated into polymeric structures with high molecular weight .

Molecular Structure Analysis

The molecular structure of 10-undecenyldimethylchlorosilane is characterized by a long alkyl chain with a terminal double bond. This structure is crucial for its ability to form densely packed monolayer films on substrates such as aluminum, which is essential for its role as an adhesion promoter . The terminal double bond also facilitates the addition of various functional groups, expanding the utility of the compound in different chemical reactions .

Chemical Reactions Analysis

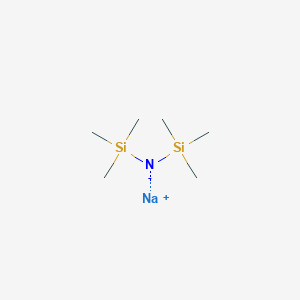

10-Undecenyldimethylchlorosilane can undergo hydrosilylation reactions with high yields, especially when using catalysts like chloroplatinic acid or Pt on C in bulk without solvent. The silyl moiety adds exclusively to the terminal carbon atom of the double bond, as evidenced by NMR data . This specificity in the addition reaction is significant for the synthesis of well-defined materials with predictable properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 10-undecenyldimethylchlorosilane-related compounds are influenced by the length of the alkyl chain and the presence of the terminal double bond. For instance, silane films with longer alkyl chains exhibit dense packing and high resistance to moisture, which is beneficial for adhesion under dry and wet conditions . The ability to incorporate a variety of functional groups into the polyester backbone derived from 10-undecenoic acid also suggests that the physical properties of these materials, such as thermal stability, can be tailored by choosing appropriate pendant groups .

Wissenschaftliche Forschungsanwendungen

Hydrosilylation Reactions : Research demonstrated the hydrosilylation of long-chain unsaturated fatty acids, including 10-undecenoic acid, with silicon hydrides. They found that reactions in the presence of chloroplatinic acid or Pt on C catalysts yielded higher outcomes (Saghian & Gertner, 1974).

Adhesion Promoters : 10-Undecenyltrichlorosilane was studied as an adhesion promoter. Films formed by this compound on aluminum substrates showed properties useful for enhancing adhesion, especially under dry conditions (Cave & Kinloch, 1992).

Silicon-Containing Polyurethanes : The synthesis and properties of biobased silicon-containing polyurethanes using 10-undecenyldimethylchlorosilane were explored. These materials exhibited notable thermal, mechanical, and flame-retardant properties, making them suitable for fire-resistant applications (Lligadas et al., 2006).

Hybrid Organic-Inorganic Materials : Novel hybrid materials were prepared via hydrosilylation of 10-undecenoyl triglyceride, showcasing good transparency and potential for optical applications (Lligadas et al., 2005).

Chromatography Applications : 10-Undecenoyl derivatives of cellulose bonded on silica gel were used in high-performance liquid chromatography, demonstrating versatility in solvent choice and column loadability (Franco et al., 1998).

Synthesis of Poly(10-undecene-1-ol) : Metallocene-catalyzed polymerization of 10-undecene-1-ol was studied for creating potential polar macromonomers, highlighting the importance of polymerizable terminal double bonds (Schulze et al., 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

chloro-dimethyl-undec-10-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27ClSi/c1-4-5-6-7-8-9-10-11-12-13-15(2,3)14/h4H,1,5-13H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHIBRYCOZUBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCCCCCCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622760 | |

| Record name | Chloro(dimethyl)(undec-10-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Undecenyldimethylchlorosilane | |

CAS RN |

18406-97-8 | |

| Record name | Chloro(dimethyl)(undec-10-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

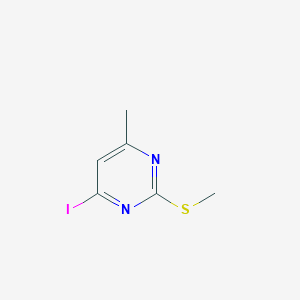

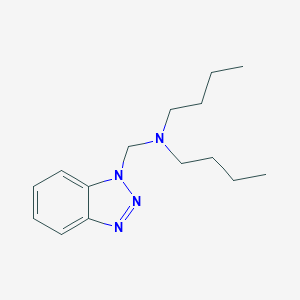

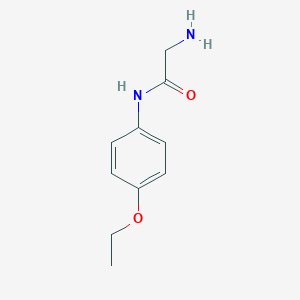

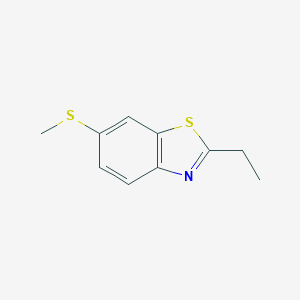

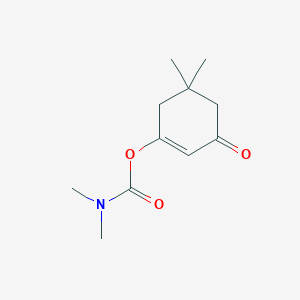

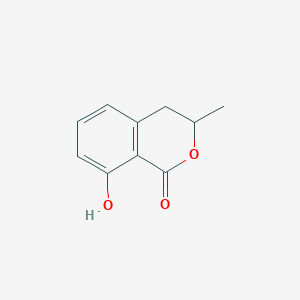

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)